N-(furan-2-ylmethyl)cyclopropanamine

Description

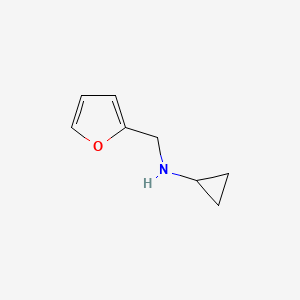

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDMHNZROESOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406019 | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-37-3 | |

| Record name | N-Cyclopropyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831203-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-furylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-(furan-2-ylmethyl)cyclopropanamine

An In-depth Technical Guide to the Synthesis and Characterization of N-(furan-2-ylmethyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a novel secondary amine incorporating the biologically significant furan and cyclopropylamine scaffolds. The primary synthetic route detailed is the reductive amination of furfural with cyclopropanamine, a robust and efficient method. We present a validated, step-by-step experimental protocol, from reaction setup to purification via column chromatography. The guide emphasizes the importance of rigorous analytical characterization to confirm the identity, structure, and purity of the final compound. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are discussed in detail, with predicted data presented for reference. Furthermore, this document covers essential safety and handling procedures and explores the potential applications of this molecule in drug discovery and medicinal chemistry, drawing from the known pharmacological profiles of related structures. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and similar furan-based compounds.

Introduction: Significance and Rationale

This compound (Molecular Formula: C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) is a compound of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines two key pharmacophores: the furan ring and the cyclopropylamine moiety. The furan ring is a versatile heterocyclic scaffold present in numerous natural products and synthetic drugs, known to participate in various biological interactions.[3][4] The cyclopropylamine group is a "bioisostere" for larger groups and can impart favorable properties such as metabolic stability, conformational rigidity, and improved potency to drug candidates.

The synthesis of novel derivatives containing these motifs is a key strategy in modern drug discovery. The N-(furan-2-ylmethyl)amine framework, in particular, has been identified in compounds exhibiting a wide range of biological activities, including potential as antimicrobial, anticancer, and neurological agents.[5][6] For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a promising monoamine oxidase B (MAO-B) inhibitor with potential as a cognitive enhancer.[6]

Given this context, the ability to reliably synthesize and characterize this compound is of paramount importance. This guide provides the necessary technical detail and scientific rationale to empower researchers to produce this compound with high purity and to rigorously validate its structure.

Synthesis via Reductive Amination

The most direct and widely employed strategy for synthesizing secondary amines like this compound is the reductive amination of a carbonyl compound. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from an aldehyde (furfural) and a primary amine (cyclopropanamine), followed by its immediate reduction to the target secondary amine.

The choice of reducing agent is critical to the success of the reaction. While powerful hydrides like lithium aluminum hydride could work, they are often too reactive and non-selective. Milder, more selective reagents are preferred. Catalytic hydrogenation over metals like Nickel or Rhodium is also a highly effective and environmentally benign approach.[7][8] For laboratory-scale synthesis, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices. NaBH(OAc)₃ is particularly advantageous as it is milder, tolerant of slightly acidic conditions that favor imine formation, and highly selective for the imine intermediate over the starting aldehyde.

Reductive Amination Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Sources

- 1. scbt.com [scbt.com]

- 2. chiralen.com [chiralen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of N-(furan-2-ylmethyl)cyclopropanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for N-(furan-2-ylmethyl)cyclopropanamine (CAS No. 831203-37-3).[1][2] Given the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing predicted spectral data, detailed experimental protocols for its acquisition, and a logical framework for its analysis and interpretation.

Introduction: The Structural Rationale

This compound, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a secondary amine featuring a furan ring linked via a methylene bridge to a cyclopropyl group.[1][2] The unique combination of the aromatic furan moiety and the strained cyclopropyl ring imparts distinct chemical properties that are reflected in its spectroscopic signature. Understanding these signatures is paramount for confirming its identity, assessing purity, and elucidating its role in various chemical and biological systems. This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are for a standard deuterated solvent such as chloroform-d (CDCl₃).

The proton NMR spectrum is expected to show distinct signals for the furan ring, the methylene bridge, the amine proton, and the cyclopropyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.35 | Doublet of doublets | 1H | H-5 (Furan) | The proton at position 5 of the furan ring is deshielded due to the electronegativity of the oxygen atom and will show coupling to H-4 and H-3.[3][4] |

| ~6.30 | Doublet of doublets | 1H | H-3 (Furan) | This furan proton is coupled to H-4 and H-5. |

| ~6.20 | Multiplet | 1H | H-4 (Furan) | This proton will appear as a multiplet due to coupling with both H-3 and H-5. |

| ~3.80 | Singlet | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to the furan ring and the nitrogen atom, leading to a downfield shift. |

| ~2.20 | Multiplet | 1H | -CH- (Cyclopropyl) | The single proton on the cyclopropyl ring attached to the nitrogen will be shifted downfield. |

| ~1.80 (variable) | Broad Singlet | 1H | -NH- | The chemical shift of the amine proton is variable and concentration-dependent; it often appears as a broad singlet. |

| ~0.50-0.80 | Multiplet | 4H | -CH₂- (Cyclopropyl) | The four protons on the two methylene groups of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum as complex multiplets.[5] |

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~152.0 | C-2 (Furan) | The carbon atom of the furan ring attached to the methylene group will be significantly downfield.[6] |

| ~142.0 | C-5 (Furan) | The carbon at position 5 of the furan ring.[6] |

| ~110.0 | C-3 (Furan) | One of the upfield carbons of the furan ring.[6] |

| ~107.0 | C-4 (Furan) | The other upfield carbon of the furan ring.[6] |

| ~45.0 | -CH₂- (Methylene) | The methylene carbon is influenced by the adjacent furan ring and nitrogen atom. |

| ~30.0 | -CH- (Cyclopropyl) | The methine carbon of the cyclopropyl ring attached to the nitrogen. |

| ~5.0 | -CH₂- (Cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and appear significantly upfield.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Medium | N-H Stretch | This band is characteristic of a secondary amine. Its position and shape can be affected by hydrogen bonding. |

| ~3100-3150 | Medium | Aromatic C-H Stretch (Furan) | These stretching vibrations are typical for C-H bonds on an aromatic ring.[7] |

| ~2850-3000 | Medium | Aliphatic C-H Stretch | These bands correspond to the C-H stretching vibrations of the methylene bridge and the cyclopropyl ring. |

| ~1500-1600 | Medium | C=C Stretch (Furan) | These absorptions are due to the carbon-carbon double bond stretching vibrations within the furan ring.[8] |

| ~1000-1300 | Strong | C-N Stretch | The stretching vibration of the carbon-nitrogen single bond. |

| ~1015 | Strong | C-O-C Stretch (Furan) | A strong band characteristic of the asymmetric C-O-C stretching vibration in the furan ring.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 137, corresponding to the molecular weight of the compound (C₈H₁₁NO).[1][2]

-

Major Fragmentation Pathways:

-

Loss of a cyclopropyl group: A significant fragment would likely be observed at m/z = 96 due to the loss of the cyclopropyl radical (•C₃H₅).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stabilized furfuryl iminium ion. The most prominent peak is often the base peak resulting from the cleavage of the bond between the methylene group and the furan ring, leading to a fragment at m/z = 81, corresponding to the furfuryl cation ([C₅H₅O]⁺).

-

Tropylium-like ion: Rearrangement of the furfuryl cation can lead to a tropylium-like oxonium ion.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[10]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 10-12 ppm.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 200-220 ppm.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Alternatively, a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[11]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[12]

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable analyzer (e.g., quadrupole or time-of-flight).[13]

-

Data Acquisition:

-

Introduce the sample into the ion source (direct infusion or via gas chromatography).

-

Use a standard electron energy of 70 eV for ionization.[10]

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Visualizations

Molecular Structure

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis and data from analogous compounds. The detailed protocols and interpreted spectral data serve as a robust starting point for researchers engaged in the synthesis, characterization, and application of this molecule. Experimental verification of these predictions will be invaluable in further solidifying the spectroscopic understanding of this compound.

References

- Benchchem. Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PubChemLite. N-(furan-2-ylmethyl)cyclopentanamine (C10H15NO).

- CHIRALEN. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785).

- Biosynth. N-(Furan-2-ylmethyl)cyclopentanamine | 58924-64-4 | ICA92464.

- Santa Cruz Biotechnology. N-(furan-2-ylmethyl)cyclopentanamine | SCBT.

- PubMed Central. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.

- ChemicalBook. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3.

- NIST WebBook. Furan, 2-(2-furanylmethyl)-5-methyl-.

- ResearchGate. (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.

- Guidechem. 2-(furan-2-ylmethylidene)cyclopentanone 55275-75-7 wiki.

- MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)...

- ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ).

- International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- ChemScene. N-(Furan-2-ylmethyl)-2-(thiophen-2-yl)ethan-1-amine.

- Thermo Fisher Scientific. Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple.

- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

- NIST WebBook. Furan, 2-methyl-.

- NIST WebBook. Furan, 2-methyl-.

- PubChemLite. N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride (C9H13NO).

- ChemicalBook. Furan(110-00-9) 13C NMR spectrum.

- eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

- Journal of the Chemical Society (Resumed). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans.

Sources

- 1. chiralen.com [chiralen.com]

- 2. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3 [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Furan, 2-(2-furanylmethyl)-5-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(furan-2-ylmethyl)cyclopropanamine

Abstract

N-(furan-2-ylmethyl)cyclopropanamine is a secondary amine that incorporates three key structural motifs of interest in medicinal chemistry and materials science: a furan ring, a cyclopropyl group, and a secondary amine linker. This unique combination imparts a specific set of physicochemical properties that are critical for its application as a synthetic building block, particularly in the development of novel pharmaceutical agents. The furan ring serves as a versatile bioisostere for phenyl groups, while the cyclopropyl moiety can enhance metabolic stability and binding affinity. This technical guide provides a comprehensive analysis of the known and predicted physical and chemical properties of this compound, outlines detailed protocols for its analytical characterization, and discusses its potential reactivity and applications for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any research endeavor. This compound is registered under several identifiers across chemical databases.

Chemical Structure

The molecule consists of a furan ring linked at the 2-position by a methylene bridge to the nitrogen atom of a cyclopropylamine. This structure is non-planar and possesses a degree of conformational flexibility around the C-N bonds.

Caption: Figure 1. 2D Chemical Structure of this compound

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring accurate sourcing and documentation.

| Identifier | Value | Source |

| CAS Number | 831203-37-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4] |

| Synonyms | N-(2-furylmethyl)cyclopropanamine, Cyclopropyl(2-furylmethyl)amine | [2][3][4] |

| MDL Number | MFCD07410492 | [1][4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both laboratory and biological systems, influencing formulation, storage, and pharmacokinetic profiles. While extensive experimental data for this specific molecule is not widely published, reliable predictions can be made based on its structure, and some data is available from chemical suppliers.

| Property | Value / Prediction | Rationale / Source |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | Based on similar small amine and furan compounds. |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. | |

| Density | Data not publicly available. | |

| Solubility | Aqueous: Poorly soluble at neutral pH; solubility increases significantly in acidic conditions. Organic: Predicted to be soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). | The basic secondary amine can be protonated to form a more water-soluble ammonium salt.[5] The hydrophobic furan and cyclopropyl groups favor solubility in organic media. |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere. | [1] This recommendation suggests potential sensitivity to oxidation or degradation at room temperature. |

Chemical Profile and Synthesis

The reactivity of this compound is governed by its three constituent functional groups. Understanding their individual and combined reactivity is key to its application in further synthetic steps.

Reactivity of Functional Groups

-

Secondary Amine: As a secondary amine, the nitrogen atom is nucleophilic and basic. It will readily react with acids to form salts and can undergo a variety of common amine reactions, including acylation, alkylation, and sulfonylation.

-

Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, typically at the 5-position. However, the furan moiety is notoriously sensitive to strong acids, which can cause polymerization or ring-opening. This is a critical consideration when planning reactions that require acidic conditions.

-

Cyclopropane Ring: The cyclopropane ring is a strained three-membered ring. While generally stable, it can undergo ring-opening reactions under specific catalytic conditions (e.g., hydrogenation with certain catalysts) or with strong electrophiles.

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of secondary amines is reductive amination.[6] This pathway offers a direct and high-yielding route from commercially available starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial; it is selective for the iminium intermediate and tolerant of the furan ring, avoiding the harsh acidic conditions that could cause degradation.

Caption: Figure 2. Proposed synthesis via reductive amination.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm). The proton at position 5 will appear as a doublet of doublets, the proton at position 3 as a doublet of doublets, and the proton at position 4 as a triplet-like multiplet.

-

Methylene Protons (-CH₂-): A singlet or a sharp multiplet is expected around 3.8-4.5 ppm, deshielded by the adjacent nitrogen and furan ring.

-

Amine Proton (-NH-): A broad singlet, typically between 1.0-3.0 ppm, whose chemical shift is concentration and solvent-dependent. It may exchange with D₂O.

-

Cyclopropyl Protons: A complex set of multiplets is expected in the upfield region (~0.3-1.0 ppm) due to the rigid nature of the ring and complex geminal and vicinal coupling.

-

-

¹³C NMR:

-

Furan Carbons: Four signals are expected in the aromatic/olefinic region. Two deshielded carbons attached to the oxygen (~140-155 ppm) and two shielded carbons (~105-115 ppm).

-

Methylene Carbon: A single peak around 45-55 ppm.

-

Cyclopropyl Carbons: Signals are expected in the highly shielded aliphatic region, typically below 30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.[7]

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and cyclopropyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations from the furan ring are expected in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the asymmetric stretch of the furan ether linkage should be visible around 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Under Electron Impact (EI) conditions, the molecular ion peak should be observed at m/z = 137.

-

Key Fragmentation: The most prominent fragment is expected to arise from alpha-cleavage, resulting in the formation of the stable furfuryl cation at m/z = 81. Another significant fragment could result from the loss of the cyclopropyl group.

Experimental Protocols

The following protocols provide a systematic workflow for the comprehensive characterization and validation of a sample of this compound.

Comprehensive Characterization Workflow

This workflow ensures that a sample is systematically analyzed to confirm its identity, purity, and key properties before its use in further research.

Sources

Quantum chemical calculations for N-(furan-2-ylmethyl)cyclopropanamine

An In-depth Technical Guide to the Quantum Chemical Analysis of N-(furan-2-ylmethyl)cyclopropanamine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to deliver a field-proven, authoritative workflow. We will explore the rationale behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the execution and interpretation of advanced electronic structure calculations. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims are substantiated with citations to authoritative literature, and all quantitative data is presented in a clear, comparative format.

Introduction: The Scientific Imperative

This compound is a molecule of interest due to its unique structural combination: a furan ring, a common scaffold in medicinal chemistry, linked to a strained cyclopropane ring via an amine bridge. This combination imparts a distinct three-dimensional geometry and electronic profile that can be pivotal for molecular interactions, particularly in a biological context. Understanding the molecule's conformational landscape, electronic properties, and reactivity is paramount for predicting its behavior and potential applications.

Quantum chemical calculations offer a powerful, non-invasive lens through which to probe these characteristics at the sub-atomic level. By solving approximations of the Schrödinger equation, we can derive critical molecular properties such as stable geometries, vibrational frequencies, and electronic distributions. This guide will provide the theoretical and practical foundation for performing such calculations with a high degree of accuracy and confidence.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices are not arbitrary and must be guided by the specific chemical nature of its constituent parts.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations in many scientific fields due to its favorable balance of computational cost and accuracy. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions.

For this compound, a hybrid functional is often the most appropriate choice. These functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a portion of exact Hartree-Fock exchange, which can be crucial for accurately describing the electronic structure of both the electron-rich furan ring and the strained C-C bonds of the cyclopropane moiety. Another excellent choice is the M06-2X functional, which is known to perform well for non-covalent interactions and systems with diverse electronic environments.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational cost of the calculation. For a molecule of this size, Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), offer a good starting point.

-

6-31G(d,p): This is a split-valence basis set that describes the core electrons with a single function and the valence electrons with two functions. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for accurately modeling the bonding in the strained cyclopropane ring and the polar C-O and C-N bonds.

-

6-311+G(d,p): This is a triple-split valence basis set, offering more flexibility for the valence electrons. The "+" indicates the addition of diffuse functions, which are important for describing the lone pairs on the oxygen and nitrogen atoms and for accurately calculating properties like electron affinity and proton affinity.

Causality in Selection: The choice of a basis set like 6-311+G(d,p) is driven by the need to accurately represent both the localized, strained bonds of the cyclopropane and the more diffuse electron density of the furan ring and the amine group. Without polarization and diffuse functions, the calculated geometry and electronic properties would be significantly less reliable.

The Computational Workflow: A Step-by-Step Protocol

The following section details a robust, self-validating workflow for the quantum chemical analysis of this compound. This workflow is designed to ensure that the final results are physically meaningful and reproducible.

Workflow Overview

Caption: A typical workflow for quantum chemical calculations.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization

-

Initial Structure: Build the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search: Perform a preliminary conformational search using a lower level of theory (e.g., a semi-empirical method or a smaller basis set) to identify the lowest energy conformer. This is a critical step to avoid optimizing to a local minimum.

-

Optimization Keyword: Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA) using the Opt keyword.

-

Method and Basis Set: Specify the chosen method and basis set, for example: #p B3LYP/6-311+G(d,p) Opt.

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum on the potential energy surface is found.

-

Execution: Run the calculation. The output will be the optimized Cartesian coordinates of the molecule.

Protocol 2: Vibrational Frequency Analysis

-

Input: Use the optimized geometry from the previous step as the input structure.

-

Frequency Keyword: Add the Freq keyword to the calculation route section: #p B3LYP/6-311+G(d,p) Freq.

-

Execution: Run the calculation.

-

Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry optimization must be revisited. This step is a self-validating check on the quality of the optimized structure.

In-Depth Analysis and Data Interpretation

Once the geometry is optimized and confirmed to be a true minimum, we can proceed with analyzing the electronic structure and other properties.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Table 1: Calculated FMO Energies and Properties for this compound

| Property | Value (Hartree) | Value (eV) | Interpretation |

| HOMO Energy | -0.215 | -5.85 | Electron-donating capability |

| LUMO Energy | 0.032 | 0.87 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.247 | 6.72 | Indicator of chemical stability |

Note: These are example values and would be generated from the actual calculation.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electron density on the molecular surface. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which in turn indicate likely sites for electrophilic and nucleophilic attack, respectively.

-

Red Regions (Negative Potential): These are areas of high electron density, typically around electronegative atoms like the oxygen in the furan ring and the nitrogen of the amine. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): These are areas of low electron density, often found around the hydrogen atoms. These are potential sites for nucleophilic attack.

Caption: Workflow for generating and interpreting an MEP map.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By carefully selecting a suitable DFT functional and basis set, and by following a self-validating computational workflow, researchers can obtain reliable and insightful data on the molecule's geometric, electronic, and reactive properties. The methodologies described herein provide a solid foundation for further computational studies, such as molecular docking simulations or reaction mechanism explorations, ultimately contributing to a deeper understanding of this molecule's potential in various scientific domains.

References

-

Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

-

Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Theory. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]

-

Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of N-(furan-2-ylmethyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(furan-2-ylmethyl)cyclopropanamine is a molecule of interest in medicinal chemistry, combining the structural features of a furan ring and a cyclopropylamine moiety. Understanding its thermal stability and degradation profile is paramount for the development of safe, stable, and efficacious pharmaceutical products. This technical guide provides a comprehensive overview of the predicted thermal behavior and degradation pathways of this compound, based on the established chemistry of its constituent functional groups. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of its stability, aligning with industry best practices and regulatory expectations.

Introduction to this compound

This compound is a secondary amine that incorporates a furan ring, a heterocyclic aromatic compound, and a cyclopropane ring. The furan ring is a common scaffold in numerous biologically active compounds, often serving as a bioisostere for a phenyl ring to potentially enhance metabolic stability and pharmacokinetic properties. The cyclopropylamine group is also a valuable pharmacophore known to modulate the biological activity of various compounds. Given the potential for this molecule in drug discovery, a thorough understanding of its chemical stability is a critical prerequisite for its advancement through the development pipeline.

This guide will delve into the predicted thermal stability and degradation profile of this compound, drawing upon the extensive literature on the chemistry of furans and amines. It will also provide actionable experimental protocols to empirically determine these crucial parameters.

Predicted Physicochemical Properties

While experimental data for this compound is scarce in public literature, its physicochemical properties can be inferred from its structure. The presence of the basic amine group suggests that the compound will exhibit increased solubility in acidic aqueous solutions through the formation of an ammonium salt. The overall molecule has a relatively low molecular weight (137.18 g/mol ) and a predicted logP that suggests moderate lipophilicity, which has implications for its formulation and interaction with biological membranes.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C8H11NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred |

| pKa (of the amine) | Estimated to be in the range of 9-11 | Inferred from similar amines |

| Solubility | Likely miscible with organic solvents; solubility in water is expected to be pH-dependent | [2] |

Predicted Thermal Stability

The thermal stability of this compound will be dictated by the strengths of its covalent bonds and the propensity of its functional groups to undergo thermally induced reactions. The furan ring, in particular, is known to undergo complex thermal decomposition.[3]

Key Considerations for Thermal Decomposition

The thermal decomposition of furan derivatives can proceed through several pathways, including:

-

Ring-Opening Isomerization: The furan ring can open to form various open-chain intermediates.[3][4]

-

Radical Chemistry: The presence of substituents can promote decomposition through radical mechanisms.[5]

-

Carbene Intermediates: The formation of carbene intermediates is another potential decomposition route.[3]

The cyclopropylamine moiety is generally more thermally stable than the furan ring, but the C-N bond could be a point of initial cleavage at elevated temperatures.

Predicted Thermal Decomposition Profile

Based on the known thermal behavior of furan derivatives, the following thermal decomposition profile for this compound can be predicted:

| Temperature Range | Predicted Events | Potential Products |

| Lower Temperatures (< 200°C) | The compound is expected to be relatively stable. | - |

| Moderate Temperatures (200-400°C) | Onset of decomposition, likely initiated by the furan ring. Ring-opening and isomerization are possible. | Open-chain carbonyl compounds, smaller volatile fragments. |

| Higher Temperatures (> 400°C) | More extensive fragmentation and charring. | Carbon oxides, nitrogen oxides, various hydrocarbons. |

Predicted Degradation Profile

For pharmaceutical applications, understanding the degradation of a compound under relevant storage and physiological conditions is more critical than its high-temperature thermal decomposition. Forced degradation studies are designed to accelerate these degradation pathways to identify potential degradants.[6][7]

Hydrolytic Degradation

The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[8][9] The secondary amine is generally stable to hydrolysis but can influence the overall stability due to its basicity.

-

Acidic Conditions: The furan ring is expected to be the primary site of degradation, leading to ring-opening.[2][10] The reaction is initiated by protonation of the furan ring.[9]

-

Neutral Conditions: The compound is expected to be relatively stable.

-

Basic Conditions: The compound is expected to be relatively stable, as the furan ring is more resistant to base-catalyzed hydrolysis.

Caption: Predicted pathway for acid-catalyzed hydrolytic degradation.

Oxidative Degradation

Both the furan ring and the secondary amine are susceptible to oxidation.

-

Furan Ring: The furan ring can be oxidized to form various products, including hydroperoxides and ring-opened species.

-

Secondary Amine: The secondary amine can be oxidized to form a variety of products, including the corresponding nitroxide radical, hydroxylamine, or imine. The presence of a source of secondary amine and a nitrosating agent could potentially lead to the formation of N-nitrosamine impurities, which are a class of "cohort of concern" impurities.[11][12]

Photolytic Degradation

The furan ring can absorb UV radiation, which may lead to photolytic degradation. The specific degradation pathway would depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Thermal Analysis

Objective: To determine the melting point, boiling point, and thermal decomposition temperature of the compound.

Methods:

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample from 25°C to a temperature above its expected melting or boiling point at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine melting endotherms or other thermal events.

-

Caption: Workflow for thermal analysis experiments.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.[13]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

-

Incubate the samples under the specified conditions.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC-MS method.

Stress Conditions:

| Condition | Procedure |

| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C. |

| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. |

| Oxidation | Mix the stock solution with 3% H2O2. Incubate at room temperature. |

| Thermal Stress | Store the solid compound at 60°C. Dissolve in the mobile phase before analysis. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Method for Degradation Products

Objective: To separate the parent compound from its degradation products and to identify the degradants.

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the parent compound and its more polar and less polar degradants (e.g., start with 5% B, ramp to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 220 nm) and a mass spectrometer.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) to fragment the parent compound and potential degradants for structural elucidation.

-

Conclusion

References

-

Benchchem. An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives. 3

-

The Journal of Physical Chemistry A. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.

-

ResearchGate. (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.

-

Biblio. Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.

-

MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.

-

Benchchem. "N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies.

-

Benchchem. Technical Support Center: Furan Ring Stability and Degradation.

-

ChemTube3D. Furan Hydrolysis.

-

ResearchGate. (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Biosynth. N-(Furan-2-ylmethyl)cyclopentanamine | 58924-64-4 | ICA92464.

-

MedCrave online. Forced Degradation Studies.

-

ResearchGate. Schematic view of the hydrolysis mechanism of furan network.

-

Energy & Fuels. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

-

ResearchGate. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods | Request PDF.

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review.

-

Organic Chemistry Portal. Furan synthesis.

-

Santa Cruz Biotechnology. N-(furan-2-ylmethyl)cyclopentanamine.

-

PubChemLite. N-(furan-2-ylmethyl)cyclopentanamine (C10H15NO).

-

ChemicalBook. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3.

-

Benchchem. Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide.

-

ResearchGate. (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide.

-

PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

-

FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

-

MDPI. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films.

-

Systematic Study on Reaction Dynamics of Furan, Maleimide and Anthracene for responsive polymer applications.

-

PubMed. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution.

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

-

PubMed. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films.

-

PubChem. (E)-N-(2-((5-(Dimethylaminomethyl)furan-2-yl)methylsulfanyl)ethyl)-1-(4-methylpiperazin-1-yl)-2-nitroethenamine | C17H29N5O3S | CID 20234085.

-

Santa Cruz Biotechnology. N-{[5-(2-methylcyclopropyl)-2-furyl]methyl}cyclopropanamine.

-

CHIRALEN. This compound.

-

Benchchem. Potential Pharmacological Profile of N-(furan-2-ylmethyl)propan-1-amine: A Technical Guide.

Sources

- 1. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmda.go.jp [pmda.go.jp]

- 12. fda.gov [fda.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Studies of N-(furan-2-ylmethyl)cyclopropanamine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] N-(furan-2-ylmethyl)cyclopropanamine is a novel chemical entity with significant therapeutic potential. A thorough understanding of its solubility characteristics in various organic solvents is paramount for downstream process development, formulation design, and ultimately, clinical success. This technical guide provides a comprehensive framework for conducting rigorous solubility studies of this compound. It moves beyond rote protocol recitation to explain the underlying scientific principles, ensuring that experimental choices are both deliberate and robust. The methodologies detailed herein are designed to be self-validating, providing researchers with a reliable roadmap for generating high-quality, reproducible solubility data.

Introduction: The Significance of Solubility in Drug Development

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[2][3] For an API to be absorbed in the body, it must first be in a dissolved state.[1][2] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1][2] While aqueous solubility is a primary concern, understanding an API's solubility in organic solvents is equally crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high reaction yields and effective purification through crystallization.

-

Formulation: Organic solvents are often used in the preparation of various dosage forms, such as sterile injectables and topical formulations.

-

Analytical Method Development: Solubility data is necessary for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide will focus on the systematic evaluation of this compound's solubility in a range of organic solvents, providing the foundational knowledge necessary for its successful development.

This compound: A Profile

This compound is a heterocyclic amine with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol .[4][5] Its structure, featuring a furan ring, a cyclopropyl group, and a secondary amine, suggests a molecule with moderate polarity. The presence of the amine group, which is basic, implies that its solubility will be pH-dependent in protic solvents. A comprehensive understanding of its physicochemical properties is the first step in designing meaningful solubility studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11NO | [4][5] |

| Molecular Weight | 137.18 g/mol | [4][5] |

| Appearance | Predicted: Colorless to pale yellow liquid | Inferred from similar structures |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa | Predicted: ~9-10 (for the secondary amine) | Inferred from similar structures |

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in solubility. This means that solutes tend to dissolve in solvents with similar polarity. The solubility of a solid in a liquid is governed by two main factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6][7]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at equilibrium.[6][7] It is a state function and is independent of the method used for its determination.

-

Kinetic solubility , on the other hand, is the concentration at which a compound precipitates from a solution when the solution is prepared by adding a concentrated stock solution of the compound (usually in DMSO) to the solvent.[7][8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[6][8]

For formulation and process development, thermodynamic solubility is the more relevant parameter as it reflects the stable state of the system.[7]

Factors Influencing Solubility

Several factors can influence the solubility of a compound:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[6][9][10][11]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent play a significant role in its ability to dissolve a given solute.

-

pH (for ionizable compounds): For a basic compound like this compound, solubility in protic solvents will increase as the pH of the solution decreases due to the formation of the more soluble protonated form.[12]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[6]

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility studies should be systematic and representative of the solvents likely to be encountered during drug development. The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceutical products, classifying them based on their toxicity.[13] It is prudent to prioritize solvents from Class 3 (low toxic potential) and use Class 2 solvents only when justified.[13]

Table 2: A Representative Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Rationale for Inclusion | ICH Class |

| Protic Solvents | Methanol | Polar protic solvent, common in synthesis and analysis. | 2 |

| Ethanol | Less toxic alternative to methanol, widely used in formulations. | 3 | |

| Isopropanol | Common solvent for extractions and formulations. | 3 | |

| Aprotic Polar Solvents | Acetonitrile | Widely used in HPLC and as a reaction solvent. | 2 |

| Acetone | Versatile solvent with good solvating power for many organics. | 3 | |

| Dimethyl Sulfoxide (DMSO) | High polarity, excellent solvent for a wide range of compounds. | 3 | |

| N,N-Dimethylformamide (DMF) | High boiling point polar aprotic solvent. | 2 | |

| Aprotic Nonpolar Solvents | Hexane | Representative of nonpolar aliphatic hydrocarbons. | 2 |

| Toluene | Representative of aromatic hydrocarbons. | 2 | |

| Dichloromethane | Common solvent for extractions and reactions. | 2 | |

| Ethers | Tetrahydrofuran (THF) | Cyclic ether with good solvating properties. | 2 |

| Diethyl Ether | Volatile solvent used in extractions. | 3 |

Experimental Design and Protocols

A robust experimental design is critical for obtaining reliable solubility data. The following sections detail the protocols for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[14] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours). The agitation should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Quantification: Choosing the Right Tool

The choice of analytical method for quantifying the dissolved solute is critical for accuracy.

HPLC is the preferred method for solubility determination due to its specificity, sensitivity, and wide linear range.[15]

Protocol 2: Quantification of this compound by HPLC

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating this compound from any potential impurities or degradants.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen mobile phase. Inject these standards and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted samples from the shake-flask experiment and determine their concentrations from the calibration curve.

-

Calculation: Calculate the solubility of this compound in each solvent by back-calculating from the dilution factor.

UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided the compound has a suitable chromophore and there are no interfering substances.[16][17][18][19]

Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in each solvent and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance against concentration.

-

Sample Analysis: Measure the absorbance of the diluted samples from the shake-flask experiment.

-

Calculation: Determine the concentration of the diluted samples from the calibration curve and calculate the solubility.

The gravimetric method is a classical technique that involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute.[1][2][3][20][21] While simple, it is less sensitive and more prone to error than instrumental methods.

Protocol 4: Solubility Determination by the Gravimetric Method

-

Preparation: Follow steps 1-5 of the shake-flask method (Protocol 1).

-

Evaporation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Drying: Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. Dry the dish to a constant weight in a vacuum oven at a suitable temperature.

-

Weighing: Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The difference in weight before and after drying gives the mass of the dissolved solute. Calculate the solubility in terms of mass per unit volume of solvent.

Data Analysis and Presentation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Data | Data | HPLC |

| Ethanol | Data | Data | HPLC |

| Acetonitrile | Data | Data | HPLC |

| Acetone | Data | Data | UV-Vis |

| Dichloromethane | Data | Data | Gravimetric |

| ... (other solvents) | ... | ... | ... |

Visualizing the Experimental Workflow

Diagrams are powerful tools for illustrating complex experimental procedures. The following Graphviz diagrams depict the workflows for the shake-flask method and the subsequent analytical quantification.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Analytical Quantification Workflow Options.

Conclusion and Future Directions

This guide has provided a detailed and scientifically grounded framework for conducting solubility studies of this compound in organic solvents. By adhering to these principles and protocols, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this promising therapeutic candidate. Future work should focus on investigating the pH-solubility profile in aqueous and mixed-solvent systems, as well as exploring the impact of temperature on solubility to construct comprehensive solubility profiles. This information will be critical for guiding formulation strategies and ensuring the successful translation of this molecule from the laboratory to the clinic.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Pharmaceutical Chemistry Journal, 51(6), 511-515.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

Chem.purdue.edu. (n.d.). Solubility. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Ingenta Connect. (n.d.). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

PMC. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

molbase.cn. (n.d.). This compound CAS#:831203-37-3. [Link]

-

PubChem. (n.d.). 2-(Furan-2-ylmethyl)cyclopentan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid. [Link]

-

American Elements. (n.d.). N-{[5-(2-methylcyclopropyl)furan-2-yl]methylidene}hydroxylamine. [Link]

-

PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine. [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3 [amp.chemicalbook.com]

- 5. CYCLOPROPYL-FURAN-2-YLMETHYL-AMINE | 831203-37-3 [chemicalbook.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Solubility [chem.fsu.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. scribd.com [scribd.com]

- 21. Gravimetric Analysis [wiredchemist.com]

Reductive amination synthesis of N-(furan-2-ylmethyl)cyclopropanamine

An In-Depth Technical Guide to the Reductive Amination Synthesis of N-(furan-2-ylmethyl)cyclopropanamine

Executive Summary

This technical guide provides a comprehensive exploration of the synthesis of this compound, a novel secondary amine with significant potential as a building block in pharmaceutical and agrochemical research. The core focus is on the strategic application of reductive amination, a robust and versatile C-N bond-forming reaction. This document moves beyond a simple recitation of procedural steps to deliver a deeper understanding of the underlying chemical principles, the rationale behind reagent and condition selection, and the practicalities of execution and analysis. We present a detailed, field-tested protocol using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that exemplifies modern best practices in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this efficient synthetic strategy.

Introduction: The Strategic Value of this compound

The convergence of a furan moiety, derived from the renewable platform chemical furfural, and a cyclopropylamine group creates a molecule of significant interest.[1][2][3] The furan ring is a prevalent scaffold in numerous biologically active compounds, while the cyclopropyl group is often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The target compound, this compound, thus represents a valuable intermediate for the synthesis of novel chemical entities.

Reductive amination stands out as the premier method for its synthesis due to its efficiency, operational simplicity, and atom economy.[4][5] This reaction, which combines a carbonyl compound (furfural) and an amine (cyclopropanamine) to form an imine that is reduced in situ, is a cornerstone of modern amine synthesis.[6] By selecting a one-pot protocol, we minimize intermediate handling and purification steps, aligning with the principles of green and sustainable chemistry.[6]

Mechanistic Principles of Reductive Amination

The reductive amination process is a cascade of two fundamental, equilibrium-driven steps: imine/iminium formation and subsequent reduction.[6] A thorough understanding of this mechanism is paramount for troubleshooting and optimization.

Step 1: Imine and Iminium Ion Formation The reaction initiates with the nucleophilic attack of cyclopropanamine on the electrophilic carbonyl carbon of furfural. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent elimination of water yields a Schiff base, or imine. This imine exists in equilibrium with its protonated form, the highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[6][7]

Step 2: Hydride-Mediated Reduction A hydride-based reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack neutralizes the positive charge and forms the final secondary amine product. The selectivity of the reducing agent is crucial; it must reduce the iminium ion much faster than it reduces the starting aldehyde to avoid the formation of furfuryl alcohol as a byproduct.[8][9][10]

Caption: The two-stage mechanism of reductive amination.

Causality Behind Experimental Choices: Reagent Selection